molecular formula C23H17ClN4O2 B10925155 2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10925155
M. Wt: 416.9 g/mol
InChI Key: FWNSDIHMFFSEQY-UHFFFAOYSA-N
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Description

2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline is a fused heterocyclic compound that combines triazole and quinazoline moieties. This compound is known for its potential therapeutic applications and has shown a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline involves the fusion of triazole and quinazoline rings. Various synthetic protocols have been developed to efficiently synthesize this fused heterocycle and its derivatives. Common methods include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinazoline N-oxides, while reduction reactions may yield reduced triazoloquinazoline derivatives .

Scientific Research Applications

2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a therapeutic agent in various biological assays.

    Medicine: Investigated for its anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, such as:

Uniqueness

2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C23H17ClN4O2

Molecular Weight

416.9 g/mol

IUPAC Name

2-[3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C23H17ClN4O2/c1-29-20-11-10-15(12-16(20)13-30-21-9-5-3-7-18(21)24)22-26-23-17-6-2-4-8-19(17)25-14-28(23)27-22/h2-12,14H,13H2,1H3

InChI Key

FWNSDIHMFFSEQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=NC4=CC=CC=C4C3=N2)COC5=CC=CC=C5Cl

Origin of Product

United States

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